3-Fluoro-5-phenylphenol
Overview
Description
3-Fluoro-5-phenylphenol is an organic compound with the molecular formula C12H9FO It is a derivative of phenol, where a fluorine atom is substituted at the 3rd position and a phenyl group at the 5th position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-phenylphenol typically involves the reaction of 3-fluoro-5-chlorobenzonitrile with 3-methoxyphenol in the presence of N-methyl-2-pyrrolidone (NMP) and potassium carbonate. The reaction is followed by demethylation using boron tribromide (BBr3) in dichloromethane (DCM) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-phenylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-phenylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-phenylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can affect enzyme activity, receptor binding, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound, with a hydroxyl group attached to a benzene ring.
3-Fluorophenol: Similar structure but without the phenyl group at the 5th position.
5-Phenylphenol: Similar structure but without the fluorine atom at the 3rd position.
Uniqueness
3-Fluoro-5-phenylphenol is unique due to the presence of both a fluorine atom and a phenyl group, which impart distinct chemical and physical properties. The fluorine atom increases the compound’s electronegativity and reactivity, while the phenyl group enhances its aromaticity and potential for π-π interactions.
Properties
IUPAC Name |
3-fluoro-5-phenylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKTZDDAPYXWOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633442 | |
Record name | 5-Fluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90633442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187392-66-1 | |
Record name | 5-Fluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90633442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.